

CRBN ligand-12 chemical structure and properties

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Compound of Interest		
Compound Name:	CRBN ligand-12	
Cat. No.:	B15541464	Get Quote

An In-depth Technical Guide to CRBN Ligand-12

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRBN Ligand-12, also identified as Compound 9, is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] As a key component in the development of Proteolysis Targeting Chimeras (PROTACs), CRBN Ligand-12 facilitates the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to CRBN Ligand-12, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Properties

CRBN Ligand-12 is a synthetic molecule with the chemical formula C₁₅H₁₆F₂N₂O₃.[1] It is synthesized as a racemic mixture and is characterized by a glutarimide moiety, which is crucial for its interaction with the CRBN binding pocket.[1][2]

Table 1: Physicochemical Properties of CRBN Ligand-12 (Compound 9)



Property	Value	Reference
Molecular Formula	C15H16F2N2O3	[1]
Molecular Weight	310.30 g/mol	[1]
CAS Number	2820501-20-8	[1]
SMILES	O=C1NC(=O)C(C2=C(F)C=C(N3CC(CO)C3)C=C1F)CC1	[1]

Table 2: In Vitro Biological Properties of CRBN Ligand-12 (Compound 9)

Parameter	Cell Line	Value	Reference
CRBN Binding Affinity (IC50)	-	Not explicitly found for Compound 9, but related compounds showed µM affinity	[3]
CRBN Binding Affinity (K _i)	-	Not explicitly found for Compound 9, but related compounds showed µM affinity	[3]
Cell Viability (IC50)	MM.1S	~1 µM	[2]
Cell Viability (IC50)	OPM2	~1 µM	[2]
Cell Viability (IC50)	AMO-1	~1 µM	[1]
Cell Viability (IC50)	JJN3	>10 μM	[1]

Experimental Protocols Synthesis of CRBN Ligand-12 (Compound 9)

The synthesis of **CRBN Ligand-12** is achieved through a Petasis borono-Mannich reaction.[2] The following is a representative protocol based on the synthesis of similar compounds.

Materials:



- Appropriate starting materials for the Petasis reaction (an amine, a carbonyl compound, and a boronic acid)
- Solvent (e.g., Dichloromethane)
- Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

- Dissolve the amine and carbonyl compound in the solvent.
- Add the boronic acid to the mixture.
- Stir the reaction at room temperature until completion, monitoring by a suitable method (e.g., TLC or LC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield CRBN Ligand-12.

CRBN Binding Affinity Assay (Microscale Thermophoresis - MST)

The binding affinity of **CRBN Ligand-12** to the thalidomide-binding domain of human CRBN (hTBD) can be determined using Microscale Thermophoresis (MST).[1][4]

Materials:

- CRBN Ligand-12 (Compound 9) dissolved in DMSO
- Recombinant human thalidomide-binding domain (hTBD) of CRBN
- Fluorescently labeled reporter ligand (e.g., BODIPY-uracil)
- Assay buffer (e.g., PBS with 0.05% Tween-20)
- MST instrument and capillaries



Procedure:

- Prepare a series of dilutions of CRBN Ligand-12 in assay buffer containing a constant concentration of hTBD and the fluorescent reporter.
- Incubate the samples to allow binding to reach equilibrium.
- Load the samples into MST capillaries.
- Measure the thermophoretic movement of the fluorescent reporter in the MST instrument.
- Analyze the data to determine the IC₅₀ value, which can be converted to the inhibition constant (K_i).

Cell Viability Assay (CellTiter-Glo®)

The effect of **CRBN Ligand-12** on the viability of cancer cell lines can be assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[1][2]

Materials:

- Multiple myeloma cell lines (e.g., MM.1S, OPM2, AMO-1, JJN3)
- CRBN Ligand-12 (Compound 9) dissolved in DMSO
- Cell culture medium and supplements
- Opaque-walled 96-well plates
- CellTiter-Glo® Reagent
- Luminometer

Procedure:

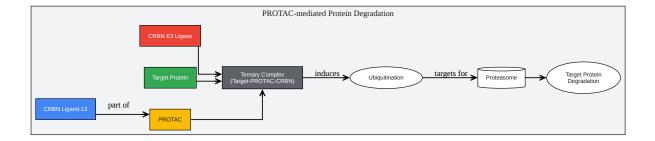
- Seed the cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of CRBN Ligand-12 and incubate for 96 hours.[1]



- Equilibrate the plates to room temperature.
- Add CellTiter-Glo® Reagent to each well, following the manufacturer's instructions.
- Mix the contents on an orbital shaker to induce cell lysis.
- Incubate at room temperature to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the IC₅₀ values from the dose-response curves.

Signaling Pathways and Workflows

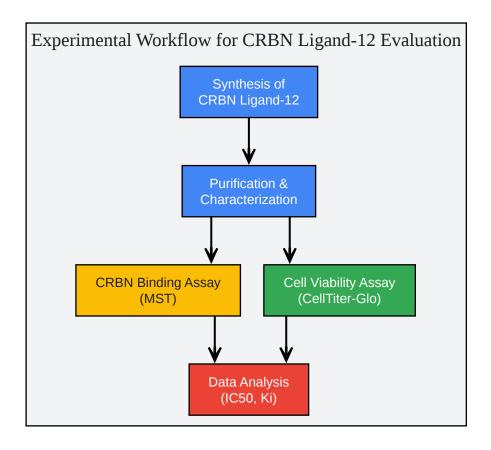
The primary mechanism of action of **CRBN Ligand-12** involves its role in the formation of a ternary complex between the CRBN E3 ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This process is the foundation of PROTAC technology.



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Caption: PROTAC Mechanism of Action with CRBN Ligand-12.





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Caption: Workflow for Synthesis and Evaluation of **CRBN Ligand-12**.

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